2-Methyl-1-phenylpentane-1,4-dione

Catalog No.
S14989798
CAS No.
83188-09-4
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-phenylpentane-1,4-dione

CAS Number

83188-09-4

Product Name

2-Methyl-1-phenylpentane-1,4-dione

IUPAC Name

2-methyl-1-phenylpentane-1,4-dione

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-9(8-10(2)13)12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3

InChI Key

WQOJMLCFNZUDES-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C(=O)C1=CC=CC=C1

2-Methyl-1-phenylpentane-1,4-dione is a diketone compound characterized by two carbonyl groups (C=O) located at the first and fourth positions of a five-carbon chain, with a methyl group and a phenyl group attached to it. This compound belongs to the family of β-diketones, which are known for their significant role in organic synthesis and coordination chemistry. The molecular formula for 2-Methyl-1-phenylpentane-1,4-dione is C12H16O2C_{12}H_{16}O_2, and its structure can be represented as follows:

Structure C6H5C(C2H5)=C(O)C(O)C2H5\text{Structure }\text{C}_6\text{H}_5-\text{C}(C_2\text{H}_5)=\text{C}(O)-\text{C}(O)-\text{C}_2\text{H}_5

This compound exhibits interesting chemical properties due to the presence of both the diketone functionality and the aromatic ring.

Typical of diketones:

  • Condensation Reactions: The compound can participate in condensation reactions, particularly the Claisen condensation, where it reacts with esters or other carbonyl compounds in the presence of a strong base to form larger carbon skeletons.
  • Oxidation: Diketones can be oxidized to yield carboxylic acids or other oxidized products. For instance, oxidation with potassium permanganate may lead to the formation of corresponding carboxylic acids .
  • Reduction: Reduction reactions can convert diketones into diols or alcohols. For example, using sodium borohydride can selectively reduce one of the carbonyl groups .

The biological activity of 2-Methyl-1-phenylpentane-1,4-dione and its derivatives has been explored in various studies. Some key findings include:

  • Antimicrobial Properties: Certain derivatives have shown potential antimicrobial activity against bacterial and fungal strains. This activity is thought to arise from their ability to disrupt cell wall synthesis or interfere with essential metabolic pathways .
  • Antifungal Activity: Compounds derived from 2-Methyl-1-phenylpentane-1,4-dione have exhibited antifungal properties, making them candidates for agricultural applications as fungicides.

The synthesis of 2-Methyl-1-phenylpentane-1,4-dione can be achieved through various methods:

  • Claisen Condensation: One common method involves the reaction of acetophenone with an appropriate ester in the presence of a strong base such as sodium ethoxide or sodium hydride.
  • Direct Alkylation: Another approach includes alkylating a phenylacetone derivative using alkyl halides under basic conditions to introduce the methyl group at the desired position .
  • Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed methods that allow for more efficient synthesis under milder conditions .

The applications of 2-Methyl-1-phenylpentane-1,4-dione span several fields:

  • Organic Synthesis: It serves as an important building block in organic synthesis for creating more complex molecules.
  • Coordination Chemistry: As a β-diketone, it can act as a bidentate ligand, forming stable complexes with metal ions which are useful in catalysis and materials science .
  • Pharmaceutical Development: Its derivatives are being explored for their potential therapeutic effects, particularly in antimicrobial and antifungal applications .

Interaction studies involving 2-Methyl-1-phenylpentane-1,4-dione have focused on its behavior as a ligand in coordination complexes. The interactions primarily involve:

  • Metal Coordination: The diketone moiety can coordinate with metal ions through its oxygen atoms, forming chelate complexes that exhibit unique electronic properties useful in catalysis .
  • Biological Interactions: Studies have indicated that some derivatives interact with biological targets such as enzymes or receptors, which could lead to potential pharmaceutical applications .

Several compounds share structural similarities with 2-Methyl-1-phenylpentane-1,4-dione. Here are some notable examples:

Compound NameStructureKey Features
1-Phenylpentane-1,3-dioneC6H5-C(=O)-C(=O)-CH2CH3Contains two carbonyls but differs in position
4-Methyl-1-phenylpentane-1,3-dioneC6H5-C(=O)-C(=O)-CH(CH3)CH3Similar diketone structure; different methyl positioning
1-BenzoylacetoneC6H5-C(=O)-CH2-C(=O)-CH3Related β-diketone with distinct properties
4-IsopropylbenzoylacetoneC6H5-C(=O)-CH(CH3)C(=O)-CH3Exhibits similar reactivity due to diketone structure

These compounds are unique due to variations in substituents and functional groups that influence their chemical behavior and biological activity.

Covalent Catalysis Mechanisms

Covalent catalysis in enantioselective aldol additions involving 2-methyl-1-phenylpentane-1,4-dione operates through the formation of temporary covalent bonds between the catalyst and substrate [3]. Proline-catalyzed aldol reactions provide a paradigmatic example of covalent catalysis where the catalyst forms an enamine intermediate through reversible covalent bond formation with the carbonyl compound [3]. In these transformations, the proline catalyst undergoes initial covalent adduct formation with ketones, which has been detected and characterized by proton nuclear magnetic resonance spectroscopy [3].

The mechanistic pathway involves the formation of an enamine intermediate where the nitrogen atom of proline forms a covalent bond with the carbon atom adjacent to the carbonyl group [3]. This enamine intermediate serves as a nucleophile that can attack electrophilic aldehydes or ketones in a stereoselective manner [3]. Studies have demonstrated that oxygen-18 labeling occurs at the expected position when the reaction is performed in the presence of labeled water, confirming the covalent nature of the catalytic process [3].

Non-Covalent Catalysis Approaches

Non-covalent catalysis in aldol additions relies on hydrogen bonding, electrostatic interactions, and other weak intermolecular forces to activate substrates and control stereoselectivity [4]. Quinidine thiourea-catalyzed aldol reactions exemplify this approach, where the catalyst activates both the nucleophile and electrophile through non-covalent interactions [4]. The mechanism involves deprotonation of the ketone by the tertiary amine in the quinidine backbone, followed by ionic interactions between the enolate and catalyst [4].

The thiourea moiety forms hydrogen bonds with the carbonyl groups of the electrophile, simultaneously activating the ketone for enolate attack and directing the approach of the substrate [4]. This dual activation mechanism enables high levels of enantioselectivity without the formation of covalent intermediates [4]. Research has shown that this non-covalent approach is particularly effective for reactions where traditional enamine-based methods encounter difficulties [4].

Comparative Analysis of Catalytic Modes

Catalytic ModeActivation EnergyEnantioselectivity RangeSubstrate ScopeReaction Conditions
Covalent (Proline)12-15 kcal/mol85-97% eeAldehydes, ketonesMild, aqueous compatible
Non-covalent (Thiourea)18-22 kcal/mol56-93% eeActivated carbonylsAnhydrous, low temperature
Dual Activation10-14 kcal/mol90-99% eeBroad substrate rangeVariable conditions

The choice between covalent and non-covalent catalysis depends on the specific structural features of 2-methyl-1-phenylpentane-1,4-dione and the desired transformation [5] [4]. Covalent catalysis typically provides higher reaction rates due to the formation of more reactive enamine intermediates, while non-covalent catalysis offers greater functional group tolerance and can be applied to substrates that do not readily form stable covalent adducts [4] [3].

Hydrogen-Bonding Directing Effects in Stereochemical Control

Fundamental Principles of Hydrogen-Bond Catalysis

Hydrogen-bond catalysis represents a powerful method for achieving stereochemical control in reactions involving 2-methyl-1-phenylpentane-1,4-dione [6]. This catalytic strategy relies on the formation of directional hydrogen bonds between the catalyst and substrate to organize the transition state geometry and stabilize specific stereochemical outcomes [6]. The effectiveness of hydrogen bonding in catalysis stems from its ability to simultaneously activate electrophiles and position reactants in geometrically favorable arrangements [6].

The mechanism involves hydrogen-bond donors that can stabilize anionic intermediates or transition states through electrostatic interactions [6]. These catalysts often contain multiple hydrogen-bond donor sites, enabling bifunctional activation of both reaction partners [6]. The close association between catalyst and substrate through hydrogen bonding provides an excellent platform for inducing enantioselectivity by creating a chiral environment around the reaction center [6].

Structural Requirements for Effective Control

Effective hydrogen-bonding control requires precise spatial arrangement of donor and acceptor sites [7]. Computational studies of histidine-catalyzed aldol reactions reveal that both imidazolium and carboxylic acid functionalities can serve as viable hydrogen-bond donors [7]. The stereoselectivity arises from minimization of gauche interactions around the forming carbon-carbon bond, with the hydrogen-bonding pattern determining the preferred transition state geometry [7].

The strength and directionality of hydrogen bonds play crucial roles in determining the level of stereochemical control [7]. Studies show that catalysts featuring multiple hydrogen-bond donor sites can achieve higher levels of selectivity by creating more rigid transition state geometries [7]. The optimal hydrogen-bond donor strength balances substrate activation with maintaining the integrity of the organized transition state [7].

Mechanistic Insights from Computational Studies

Catalyst TypeHydrogen-Bond Energy (kcal/mol)Selectivity (dr)Computational MethodReference System
Imidazolium-based4.2-6.895:5 to >99:1Density Functional TheoryAldehyde addition
Carboxylic acid3.5-5.185:15 to 92:8Hartree-FockKetone coupling
Dual donor7.1-9.3>99:1Coupled clusterMixed substrates

Quantum mechanical calculations provide detailed insights into the origin of stereoselectivity in hydrogen-bonded systems [7]. The computations suggest that the relative stability of different transition states correlates directly with the strength and geometry of hydrogen-bonding interactions [7]. Transition structures featuring optimal hydrogen-bond arrangements exhibit lower activation energies and lead to higher stereoselectivities [7].

The hydrogen-bonding network can significantly reduce activation barriers for all elementary steps in multi-step processes [8]. For example, the presence of three molecules of hexafluoroisopropanol forming hydrogen bonds with para-toluenesulfonic acid reduces activation energies from 30.2 to 14.8 kcal/mol for oxetane formation [8]. This dramatic stabilization enables reactions to proceed under mild conditions while maintaining high selectivity [8].

Kinetic vs. Thermodynamic Control in Diastereomer Formation

Fundamental Principles of Reaction Control

The formation of diastereomers from 2-methyl-1-phenylpentane-1,4-dione can be governed by either kinetic or thermodynamic control, depending on the reaction conditions and mechanism [9]. Kinetic control occurs when the product distribution reflects the relative rates of formation of different diastereomers, typically observed at lower temperatures or shorter reaction times [9]. Thermodynamic control predominates when products can interconvert and the distribution reflects the relative thermodynamic stabilities of the diastereomers [9].

The distinction between kinetic and thermodynamic control becomes particularly important when competing pathways lead to different stereochemical outcomes [9]. Under kinetic control, the diastereomer that forms fastest becomes the major product, even if it is thermodynamically less stable [9]. Conversely, thermodynamic control favors the formation of the most stable diastereomer, regardless of the initial formation rates [9].

Temperature Effects on Product Distribution

Temperature plays a crucial role in determining whether reactions proceed under kinetic or thermodynamic control [10] [11]. At low temperatures, insufficient thermal energy prevents equilibration between products, leading to kinetic control [10]. Higher temperatures provide the activation energy necessary for product interconversion, enabling thermodynamic equilibration [10].

Experimental studies demonstrate that aldol reactions involving diketone substrates show dramatic temperature dependence in their stereochemical outcomes [11]. At temperatures below 0°C, kinetic products predominate with selectivities reflecting the relative barrier heights for competing transition states [11]. Elevated temperatures above 40°C generally promote thermodynamic control, with product ratios determined by relative stability rather than formation rates [11].

Mechanistic Pathways and Equilibration

Temperature RangeControl TypeMajor ProductSelectivity RatioEquilibration Time
-78°C to 0°CKineticSyn-diastereomer85:15 to 95:5Non-equilibrating
0°C to 25°CMixedVariable70:30 to 80:20Hours to days
25°C to 60°CThermodynamicAnti-diastereomer90:10 to 95:5Minutes to hours

The interconversion between diastereomers typically occurs through retro-aldol mechanisms followed by re-addition [12] [13]. This process requires the breaking and reformation of carbon-carbon bonds, which explains the temperature dependence of equilibration rates [12]. Studies using reaction progress kinetic analysis have confirmed the reversible nature of these transformations and quantified the equilibration kinetics [13].

The equilibration process affects both diastereoselectivity and enantioselectivity, with different rates observed for different stereoisomers [13]. Anti-diastereomers generally undergo faster racemization than syn-diastereomers, and products with electron-donating substituents typically show greater selectivity erosion during equilibration [13].

Radical-Mediated Pathways in Photochemical Modifications

Photochemical Activation Mechanisms

Photochemical modifications of 2-methyl-1-phenylpentane-1,4-dione proceed through radical-mediated pathways initiated by light absorption [14]. The compound can undergo direct photolysis through Norrish Type I cleavage, where absorption of ultraviolet or visible light leads to homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group [15]. This process generates acyl radicals that can participate in subsequent radical reactions [15].

Alternative photochemical pathways involve sensitized processes where the excited diketone interacts with other molecules to generate radical intermediates [15]. These pathways can be initiated by photoredox catalysts that facilitate single-electron transfer processes [15]. The choice of photochemical activation method depends on the specific transformation desired and the reaction conditions employed [15].

Radical Cyclization and Addition Reactions

Photochemical activation enables various cyclization and addition reactions that are not accessible through thermal pathways [14]. Intramolecular cyclization reactions can occur when the diketone contains appropriately positioned reactive sites [16]. The Norrish-Yang photocyclization represents a particularly important class of reactions where γ-hydrogen abstraction leads to cyclobutanol formation [16].

The regioselectivity of photocyclization reactions depends on the conformational preferences of the substrate and the relative accessibility of different hydrogen atoms [16]. Studies show that conformational equilibria in solution allow multiple abstraction pathways, leading to mixtures of cyclic products [16]. The product distribution reflects the stability of the intermediate biradical species rather than simple bond dissociation energies [16].

Photoredox-Catalyzed Transformations

PhotocatalystWavelength (nm)Quantum YieldProduct TypeReaction Scope
Benzil400-4500.65-0.821,4-DiketonesAlkene addition
Iridium complexes4270.71-0.89Coupled productsC-C bond formation
Organic dyes380-5000.45-0.73Cyclized productsRing formation

Photoredox catalysis has emerged as a powerful method for radical generation and subsequent transformations of diketones [17]. These reactions typically involve visible light activation of photocatalysts that can undergo single-electron transfer with the substrate [17]. The generated radical intermediates can participate in various coupling reactions, including radical-radical cross-coupling and addition to unsaturated bonds [17].

Recent developments in photoredox catalysis have enabled the synthesis of complex 1,4-diketone derivatives through multi-component radical processes [17]. These transformations often proceed under mild conditions and exhibit excellent selectivity, providing practical synthetic routes to structurally diverse products [17]. The use of organic photoredox catalysts has eliminated the need for heavy metal catalysts while maintaining high efficiency and selectivity [17].

Application AreaMechanismKey Properties UtilizedLiterature Support
Metal-Organic Framework ConstructionChelation-directed assembly with metal ionsBidentate chelating ability, coordination stability[9-16]
Polyketide Mimetic SynthesisPoly-β-ketone intermediate mimicryCarbonyl reactivity, chain extension capability[17-24]
Heterocyclic Ring Formation TemplatesTemplate-directed cyclization reactionsConformational flexibility, nucleophilic sites[25-32]
Natural Product Analog DevelopmentStructural scaffold for bioactive compoundsPhenyl ring for lipophilicity, ketone reactivity[33-40]

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

190.099379685 g/mol

Monoisotopic Mass

190.099379685 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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